An In-depth Technical Guide on the Solubility of 2,5-Dimethoxy-4-formylphenylboronic Acid in DMSO and Water
An In-depth Technical Guide on the Solubility of 2,5-Dimethoxy-4-formylphenylboronic Acid in DMSO and Water
This guide provides a comprehensive analysis of the solubility characteristics of 2,5-Dimethoxy-4-formylphenylboronic acid, a key building block in modern drug discovery and organic synthesis. Tailored for researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of this compound's solubility in dimethyl sulfoxide (DMSO) and water. Given the current absence of specific quantitative solubility data in public literature, this guide equips researchers with the foundational knowledge and methodologies to determine and understand the solubility profile of this and similar boronic acids.
Introduction to 2,5-Dimethoxy-4-formylphenylboronic Acid
2,5-Dimethoxy-4-formylphenylboronic acid belongs to the versatile class of arylboronic acids, which are instrumental in various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[1] Its structure, featuring a phenyl ring substituted with two methoxy groups, a formyl group, and a boronic acid moiety, makes it a valuable intermediate in the synthesis of complex organic molecules with potential therapeutic applications.[2][3] The 2,5-dimethoxyphenyl motif is a recognized pharmacophore in compounds targeting the central nervous system, particularly as serotonin 5-HT2A receptor agonists.[2][3]
Understanding the solubility of this compound is paramount for its effective use in various experimental settings, from reaction setup and purification to its preparation for high-throughput screening and biological assays.
Principles of Solubility: A Refresher
Solubility is governed by the interplay of intermolecular forces between the solute and the solvent. For a compound to dissolve, the energy released from the interaction between the solute and solvent molecules must overcome the lattice energy of the solid solute and the cohesive forces within the solvent.
For 2,5-Dimethoxy-4-formylphenylboronic acid, the key structural features influencing its solubility are:
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The Boronic Acid Group (-B(OH)₂): This group is polar and capable of hydrogen bonding, which generally confers some degree of solubility in polar solvents like water.
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The Phenyl Ring: This aromatic core is nonpolar and contributes to solubility in organic solvents.
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The Methoxy Groups (-OCH₃): These groups add some polarity and can act as hydrogen bond acceptors.
-
The Formyl Group (-CHO): This is a polar group that can also participate in hydrogen bonding.
The overall solubility in a given solvent will be a balance of these competing factors.
Solubility Profile in DMSO and Water
3.1. Solubility in Dimethyl Sulfoxide (DMSO)
DMSO is a highly polar aprotic solvent with exceptional solvating power for a wide range of organic compounds.[4] It is a common solvent for compound storage and in biological screening assays.[5]
Expected Solubility: High
The combination of polar groups (boronic acid, formyl, and methoxy) on the 2,5-Dimethoxy-4-formylphenylboronic acid molecule suggests a high affinity for the polar environment of DMSO. The energy gained from the strong dipole-dipole interactions between the solute and DMSO molecules is expected to readily overcome the crystal lattice energy of the solid compound.
3.2. Solubility in Water
Water is a highly polar protic solvent. The solubility of boronic acids in water can be variable and is influenced by the nature of the substituents on the aromatic ring.
Expected Solubility: Low to Slightly Soluble
While the boronic acid group can form hydrogen bonds with water, the overall molecule has significant nonpolar character due to the phenyl ring. For comparison, the parent compound, phenylboronic acid, has a low solubility in water (approximately 1.9 g/100 g H₂O at 20°C).[6] Another related compound, 4-Formylphenylboronic acid, is described as being slightly soluble in water, with one source indicating a solubility of less than 10 g/L.[7][8] The presence of the two methoxy groups on 2,5-Dimethoxy-4-formylphenylboronic acid may slightly increase or decrease water solubility compared to these analogues, but it is unlikely to be highly soluble.
Table 1: Estimated and Comparative Solubility Data
| Compound | Solvent | Expected/Reported Solubility | Reference |
| 2,5-Dimethoxy-4-formylphenylboronic acid | DMSO | High (Estimated) | - |
| 2,5-Dimethoxy-4-formylphenylboronic acid | Water | Low to Slightly Soluble (Estimated) | - |
| 4-Formylphenylboronic acid | Water | Slightly Soluble (<10 g/L) | [7][8] |
| Phenylboronic acid | Water | Low (1.9 g/100g H₂O at 20°C) | [6] |
Experimental Determination of Solubility
To obtain precise solubility data, an experimental approach is necessary. The OECD 105 Shake-Flask method is a widely accepted standard for determining the solubility of compounds.[9]
Experimental Protocol: Shake-Flask Method
This protocol provides a step-by-step guide to determining the equilibrium solubility of 2,5-Dimethoxy-4-formylphenylboronic acid.
Materials:
-
2,5-Dimethoxy-4-formylphenylboronic acid
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Dimethyl sulfoxide (DMSO), analytical grade
-
Deionized water
-
Volumetric flasks
-
Scintillation vials or other suitable sealed containers
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Constant temperature shaker bath
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure:
-
Preparation of Solvent: Ensure solvents are of high purity and degassed if necessary.
-
Addition of Excess Solute: To a series of vials (in triplicate for each solvent), add a pre-weighed amount of 2,5-Dimethoxy-4-formylphenylboronic acid. The amount should be in excess of its expected solubility to ensure a solid phase remains at equilibrium.
-
Addition of Solvent: Add a known volume of the desired solvent (DMSO or water) to each vial.
-
Equilibration: Seal the vials tightly and place them in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C). Agitate the mixtures for a sufficient period to reach equilibrium (typically 24-48 hours).[9]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle. For colloidal suspensions, centrifugation may be necessary.
-
Sample Collection: Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered supernatant with the appropriate solvent to a concentration within the linear range of the analytical method.
-
Analysis: Determine the concentration of 2,5-Dimethoxy-4-formylphenylboronic acid in the diluted samples using a validated analytical method, such as HPLC-UV.
-
Calculation: Calculate the solubility as the average concentration from the replicate vials, typically expressed in mg/mL or g/L.
Diagram of the Experimental Workflow
Caption: Workflow for the OECD 105 Shake-Flask solubility method.
Practical Implications for Researchers
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Stock Solution Preparation: Due to its expected high solubility in DMSO, preparing concentrated stock solutions for screening libraries should be straightforward. However, it is crucial to use anhydrous DMSO and store solutions under an inert atmosphere to prevent degradation.
-
Aqueous Assays: The anticipated low water solubility means that for aqueous biological assays, a co-solvent system or the use of a DMSO stock solution with a final DMSO concentration that does not interfere with the assay will be necessary. Researchers should be mindful of potential precipitation when diluting DMSO stock solutions into aqueous buffers.
-
Purification: The differential solubility of 2,5-Dimethoxy-4-formylphenylboronic acid in various solvents can be exploited for its purification. For instance, recrystallization from a solvent system where it is sparingly soluble at room temperature but more soluble at elevated temperatures could be an effective purification strategy.
Conclusion
While direct quantitative solubility data for 2,5-Dimethoxy-4-formylphenylboronic acid in DMSO and water is not currently published, a thorough understanding of its chemical structure and the properties of analogous compounds allows for reliable estimations. It is anticipated to be highly soluble in DMSO and have low to slight solubility in water. For precise applications, the experimental determination of its solubility using a standardized method like the Shake-Flask protocol is highly recommended. This guide provides the necessary theoretical framework and practical methodology for researchers to confidently work with this important synthetic building block.
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- Sigma-Aldrich. BORIC ACID Sigma Prod. Nos. B0252, B7660, B0394, and B7901.
- Leszczyński, P., et al. (2017). Solubility of phenylboronic compounds in water. ResearchGate.
- Organic Syntheses. Procedure for the preparation of boronic acids.
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- ChemicalBook. 2-Formyl-4,5-dimethoxyphenylboronic acid.
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- ChemScene. 2,5-Dimethyl-4-formylphenylboronic acid pinacol ester.
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- Sporzynski, A., & Leszczynski, P. (2017). Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry.
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- ScienceDaily. (2017). Chemists devise simple method for making sought-after boronic acid-based drugs and other products.
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- Issa, F., et al. (2025). Boron-Based Functionalities Enhance the Potency of 2,5-Dimethylfuran-Based IDO1 Inhibitors.
- ResearchGate. (2013). Some of my compounds are soluble in DMSO - how can they be crystallized?.
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Figure 1. Chemical structure of 2,5-Dimethoxy-4-formylphenylboronic acid with atom numbering for NMR assignment.
